4-Methyl-3,5-diphenyl-4,5-dihydro-1,2-oxazol-5-ol is a compound belonging to the oxazole family, characterized by its unique five-membered heterocyclic structure containing both nitrogen and oxygen atoms. This compound features two phenyl groups attached to the 3 and 5 positions of the oxazole ring, along with a methyl group at the 4 position. Its chemical formula is , and it has a molecular weight of approximately 253.3 g/mol. The presence of the hydroxyl group at the 5-position enhances its solubility and potential reactivity in various chemical environments.
The chemical behavior of 4-Methyl-3,5-diphenyl-4,5-dihydro-1,2-oxazol-5-ol can be influenced by its functional groups. Key reactions include:
Research has indicated that compounds related to 4-Methyl-3,5-diphenyl-4,5-dihydro-1,2-oxazol-5-ol exhibit various biological activities. Specifically:
These biological activities are often attributed to the ability of the compound to interact with biological targets such as enzymes or receptors.
Several synthesis methods have been reported for producing 4-Methyl-3,5-diphenyl-4,5-dihydro-1,2-oxazol-5-ol:
The unique structure of 4-Methyl-3,5-diphenyl-4,5-dihydro-1,2-oxazol-5-ol allows for various applications:
Interaction studies involving 4-Methyl-3,5-diphenyl-4,5-dihydro-1,2-oxazol-5-ol have focused on its binding affinity with biological targets:
These studies are crucial for understanding how this compound might function in a biological context.
Several compounds share structural similarities with 4-Methyl-3,5-diphenyl-4,5-dihydro-1,2-oxazol-5-ol. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3,5-Diphenylisoxazole | Contains an isoxazole ring without the hydroxyl group | Less polar; different reactivity |
| 4-Methylisoxazole | Similar methyl substitution but lacks phenyl groups | Different pharmacological properties |
| 3-Amino-4-methylisoxazole | Amino group substitution instead of hydroxyl | Enhanced solubility and potential biological activity |
| 4-Methylthiazole | Contains sulfur instead of nitrogen | Different electronic properties affecting reactivity |
These comparisons highlight how variations in substituents and functional groups can lead to significant differences in chemical behavior and biological activity.
The taxonomic classification of 4-Methyl-3,5-diphenyl-4,5-dihydro-1,2-oxazol-5-ol within the broader framework of heterocyclic chemistry demonstrates its significance as a representative member of the isoxazoline family [3] [6]. Isoxazolines constitute a distinct class of five-membered heterocyclic compounds characterized by the presence of one nitrogen atom and one oxygen atom positioned adjacent to each other within the ring structure [3]. This fundamental structural arrangement places isoxazolines within the broader category of azole compounds, specifically those containing both nitrogen and oxygen heteroatoms [6].
The systematic classification of 4-Methyl-3,5-diphenyl-4,5-dihydro-1,2-oxazol-5-ol follows established nomenclature conventions based on the Hantzsch-Widman system [3]. Within the isoxazoline family, three distinct structural isomers exist depending on the location of the double bond, and the compound under investigation belongs to the 2-isoxazoline subfamily, characterized by the double bond between carbon atoms 3 and 4 [3]. This specific arrangement contributes to the compound's unique chemical reactivity and biological properties [3].
| Classification Level | Descriptor | Specific Characteristics |
|---|---|---|
| Chemical Class | Heterocyclic organic compound | Contains non-carbon atoms in ring structure |
| Ring System | Five-membered saturated heterocycle | Pentagonal ring with reduced double bond character |
| Heteroatoms | Nitrogen and oxygen | Adjacent positioning creates N-O bond |
| Substitution Pattern | 3,5-diphenyl, 4-methyl, 5-hydroxyl | Multiple aromatic and aliphatic substituents |
| Stereochemistry | Chiral centers at positions 4 and 5 | Potential for multiple stereoisomers |
| Functional Groups | Hydroxyl and aromatic systems | Enhanced solubility and reactivity |
The position of 4-Methyl-3,5-diphenyl-4,5-dihydro-1,2-oxazol-5-ol within isoxazoline derivative taxonomy is further defined by its specific substitution pattern and functional group arrangement [6]. The presence of phenyl groups at positions 3 and 5 classifies it among the diaryl-substituted isoxazolines, a subclass known for enhanced biological activity and structural stability [1]. The methyl substitution at position 4 and the hydroxyl group at position 5 create additional classification criteria that distinguish this compound from other members of the isoxazoline family [6].
The molecular weight of 253.30 grams per mole and molecular formula C₁₆H₁₅NO₂ place 4-Methyl-3,5-diphenyl-4,5-dihydro-1,2-oxazol-5-ol within the medium-molecular-weight range for bioactive heterocycles [6]. The polar surface area of 41.82 square angstroms and logarithmic partition coefficient of 2.349 indicate favorable physicochemical properties for potential biological applications [6]. These parameters position the compound within the optimal range for drug-like molecules according to established pharmaceutical guidelines [6].
The taxonomic relationship between 4-Methyl-3,5-diphenyl-4,5-dihydro-1,2-oxazol-5-ol and related heterocyclic systems reveals important structural connections [6]. The compound shares structural similarities with oxazole derivatives, differing primarily in the degree of saturation within the heterocyclic ring [6]. The presence of the hydroxyl group at position 5 creates additional hydrogen bonding capabilities, distinguishing it from simple isoxazoline derivatives and positioning it among the hydroxy-functionalized heterocycles [6].
Isoxazoline frameworks that bear two phenyl rings at the three- and five-positions are available through two complementary condensation routes. The first exploits concerted [3 + 2] cycloaddition reactions whereas the second relies on stepwise oxime formation followed by intramolecular ring closure with hydroxylamine. Both platforms have been adapted to install a methyl group at the four-position and to prevent dehydration of the hemiaminal moiety, thereby delivering 4-methyl-3,5-diphenyl-4,5-dihydro-1,2-oxazol-5-ol as an isolable product.
Diarylnitrile oxides engage electron-rich alkenes in concerted cycloaddition to give 4,5-dihydro-isoxazol-5-ols in a single operation. The dipolarophile’s substituent pattern dictates regiochemistry, while neighbouring oxygen donors control diastereofacial attack.
| Entry | Dipolarophile (excess) | Dipole precursor | Solvent (oxygen-free) | Temperature (kelvin) | Reaction time (hours) | Isolated yield (%) | dr (endo : exo) | Key observation |
|---|---|---|---|---|---|---|---|---|
| 1 | 2-methyl-2-phenylprop-1-ene | Diphenylaldoxime + sodium hypochlorite (in situ) | Chlorinated methane | 298 | 6 | 73 [1] | 81 : 19 [1] | Allylic oxygen absent – moderate facial bias |
| 2 | (R)-carvone (control study) | Diphenylnitrile oxide (pre-formed) | Dichloromethane | 298 | 12 | 71 [2] | Single diastereomer | Density-functional analysis attributes selectivity to asynchronous C–O bond formation [2] |
| 3 | 1-Phenyl-2-methylprop-1-ene tethered by benzylic ether | In situ diphenyl nitrile oxide | Benzene | 273 → 293 | 10 | 82 [1] | >95 : 5 [1] | Remote ether directs anti-addition through hydrogen bonding |
| 4 | 2-allyloxy-2-methyl-1,3-diphenylprop-1-ene | Diphenylnitrile oxide generated photochemically | Toluene | 308 | 4 | 65 [3] | >90 : 10 [3] | Steric shielding at C-4 maximises formation of the methyl-bearing regioisomer |
Key findings
Condensation of β-dicarbonyl compounds with hydroxylamine hydrochloride under mildly basic conditions bypasses nitrile-oxide generation altogether and proceeds through an oxime-enaminol equilibrium that closes onto the adjacent carbonyl. Suppressing subsequent dehydration preserves the five-position hydroxyl group that defines the target compound.
| Entry | 1,3-Dicarbonyl precursor (substituents) | Hydroxylamine source | Solvent / base | Temperature (kelvin) | Time (hours) | Product (major) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | 1,2-diphenyl-1,3-butane-1,3-dione (methyl at C-2) | Hydroxylamine hydrochloride (1.2 equiv.) | Ethanol / sodium carbonate | 318 (reflux) | 15 | 4-methyl-3,5-diphenyl-4,5-dihydro-1,2-oxazol-5-ol | 88 [4] |
| 2 | 1,3-diphenyl-1,3-propanedione (no methyl) | Hydroxylamine hydrochloride (1.2 equiv.) | Ethanol / reflux | 343 (overnight) | 16 | 3,5-diphenylisoxazole (dehydrated) | 99 [5] |
| 3 | β-benzoyl-β-methylacetoacetophenone | Hydroxylamine hydrochloride (2 equiv.) | Water–ethanol (one-pot) | 313 | 6 | 5-hydroxy-5-methyl-3,4-diphenyl-2-isoxazoline | 86 [6] |
| 4 | Ethyl 2-benzoyl-3-oxo-3-phenylbutanoate | Hydroxylamine hydrochloride | Dimethyl sulfoxide / sodium hydroxide / atmospheric oxygen | 298 | 8 | 3,5-diphenylisoxazole (oxidised) | 86 [7] |
Key findings
Physical data for the isolated compound (representative batch, entry 1)
| Parameter | Observed value |
|---|---|
| Melting point | One hundred forty-nine to one hundred fifty-one degrees Celsius [8] |
| Molecular mass | Two hundred fifty-three point three grams per mole [8] |
| Logarithm of partition coefficient (octanol / water) | Two point three [8] |
| Proton nuclear magnetic resonance spectroscopy (four hundred megahertz, chloroform-d) | Aromatic protons seven point two to seven point nine parts per million (multiplet, ten hydrogens); methine at C-4 three point nine parts per million (doublet, one hydrogen); hydroxyl proton eleven point two parts per million (broad singlet) [6] |